

An In-depth Technical Guide to Thiol-PEG3-acid

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Compound of Interest

Compound Name: *Thiol-PEG3-acid*

Cat. No.: *B611344*

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This guide provides a comprehensive overview of the physicochemical properties and applications of **Thiol-PEG3-acid**, a bifunctional linker commonly utilized by researchers, scientists, and drug development professionals. Its unique structure, featuring a terminal thiol group and a carboxylic acid separated by a three-unit polyethylene glycol (PEG) spacer, makes it a versatile tool in bioconjugation, drug delivery, and surface modification.

Physicochemical Properties

The fundamental characteristics of **Thiol-PEG3-acid** are summarized in the table below. These values are essential for stoichiometric calculations in experimental protocols and for the characterization of resulting conjugates.

Property	Value	References
Molecular Formula	C9H18O5S	[1] [2] [3] [4]
Molecular Weight	238.3 g/mol	[1]
Alternate Formula	C8H16O5S	
Alternate Molecular Weight	224.28 g/mol	

Note: An alternate formula and molecular weight are provided from one source, which may refer to a related compound, Thiol-PEG3-acetic acid.

Experimental Protocols and Applications

Thiol-PEG3-acid is a valuable crosslinking reagent. The thiol group exhibits high reactivity towards maleimides and can be used for immobilization on gold surfaces. The carboxylic acid can be activated to react with primary amines, forming stable amide bonds. This dual reactivity allows for the conjugation of a wide range of molecules, including proteins, peptides, and nanoparticles.

A common application of **Thiol-PEG3-acid** is in the development of antibody-drug conjugates (ADCs) or other targeted therapeutic agents. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate.

Key Experimental Protocol: Conjugation of Thiol-PEG3-acid to a Primary Amine

This protocol outlines the general steps for conjugating the carboxylic acid moiety of **Thiol-PEG3-acid** to a molecule containing a primary amine (e.g., a protein or peptide) using carbodiimide chemistry.

Materials:

- **Thiol-PEG3-acid**
- N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Amine-containing molecule of interest
- Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 6.0-7.5
- Quenching solution: e.g., hydroxylamine or Tris buffer
- Purification system: e.g., size-exclusion chromatography (SEC) or dialysis

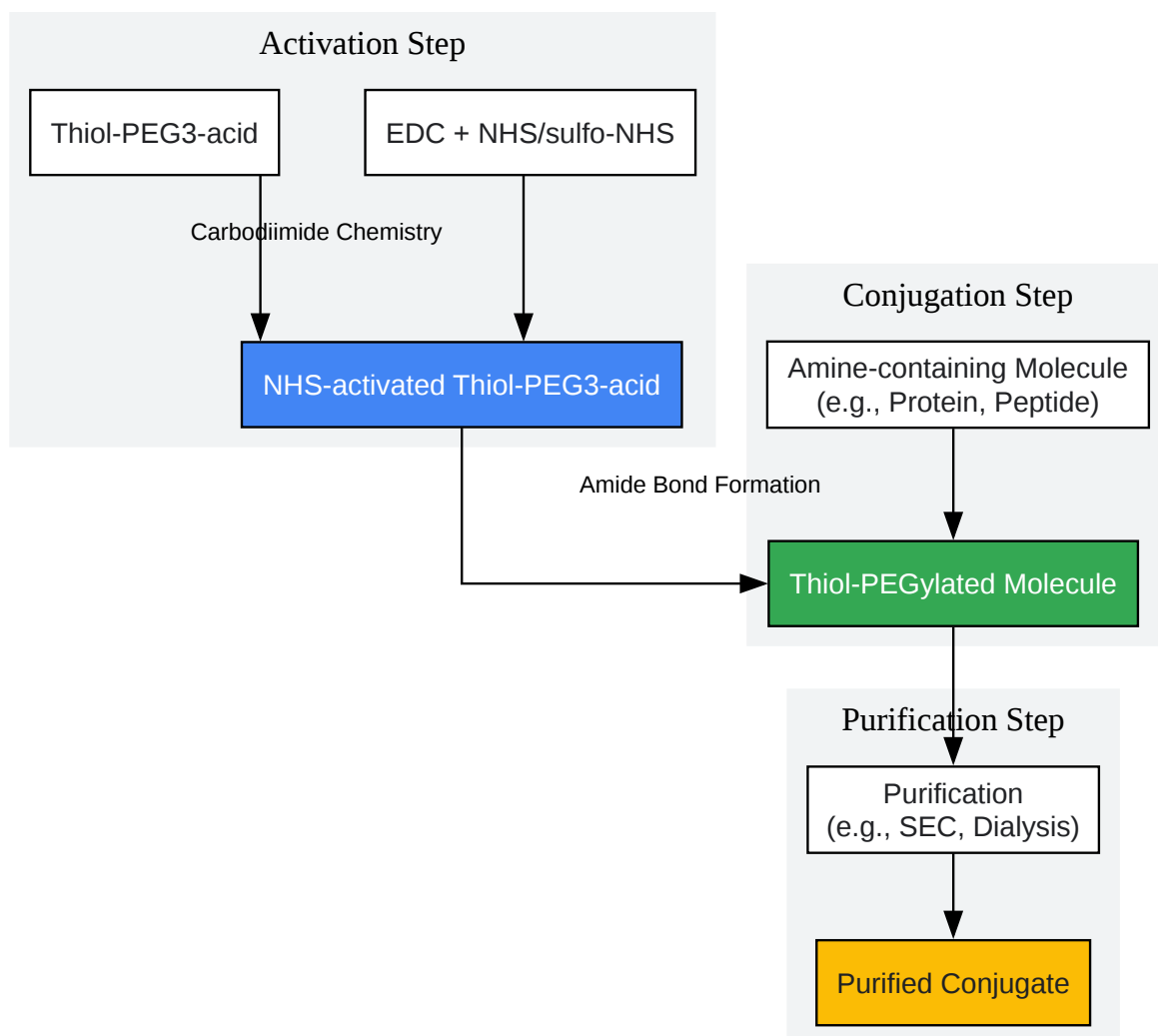
Methodology:

- Activation of Carboxylic Acid:
 - Dissolve **Thiol-PEG3-acid** in the reaction buffer.

- Add a molar excess of NHS (or sulfo-NHS) and EDC to the **Thiol-PEG3-acid** solution.
- Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester intermediate.
- Conjugation to Amine:
 - Add the amine-containing molecule to the activated **Thiol-PEG3-acid** solution.
 - Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The reaction pH should be maintained between 7.2 and 7.5 for optimal amide bond formation.
- Quenching:
 - Add the quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.
- Purification:
 - Remove excess reagents and byproducts by SEC or dialysis to obtain the purified conjugate.

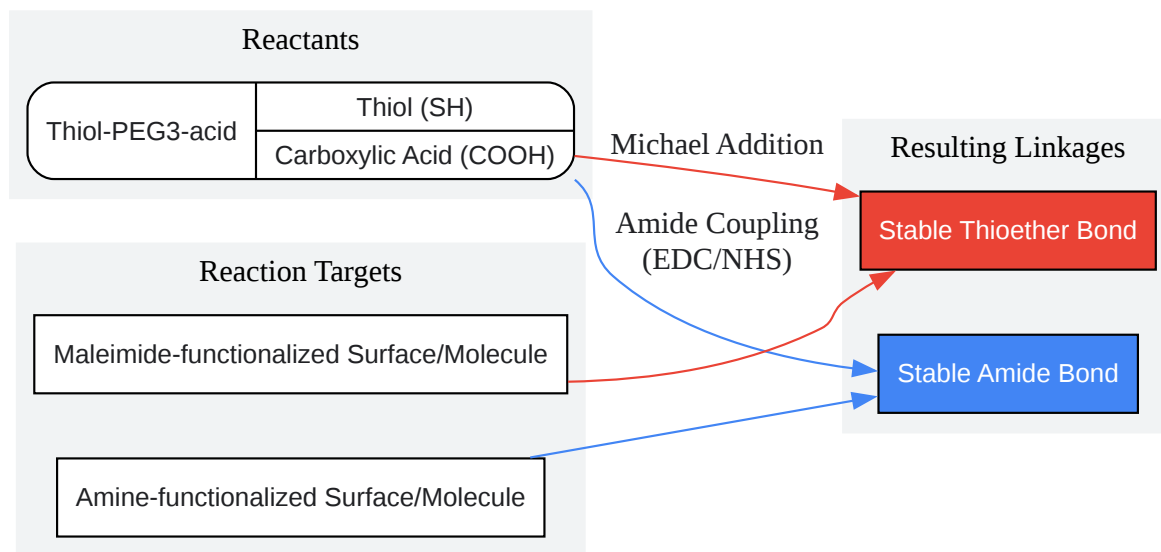
Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of processes involving **Thiol-PEG3-acid**.



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Caption: Workflow for the conjugation of **Thiol-PEG3-acid** to an amine-containing molecule.



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Caption: Reactivity of **Thiol-PEG3-acid**'s functional groups.

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